molecular formula C10H9Cl2NO3 B575067 Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate CAS No. 174727-36-7

Ethyl 3-(2,6-dichloropyridin-3-YL)-3-oxopropanoate

Cat. No. B575067
Key on ui cas rn: 174727-36-7
M. Wt: 262.086
InChI Key: WVBZLXLYMRZGOY-UHFFFAOYSA-N
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Patent
US05457104

Procedure details

The crude diethyl (2,6-dichloronicotinoyl)-malonate is refluxed for 2 hours in 45 ml of water and 90 mg of p-toluenesulphonic acid. The mixture is extracted using methylene chloride, and the methylene chloride phase is washed with water, dried over sodium sulphate and concentrated in vacuo. The crude product is purified on silica gel (eluent dichloromethane).
Name
diethyl (2,6-dichloronicotinoyl)-malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
90 mg
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:3]=1[C:4]([CH:6](C(OCC)=O)[C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Cl:1][C:2]1[N:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:3]=1[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])=[O:5]

Inputs

Step One
Name
diethyl (2,6-dichloronicotinoyl)-malonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=CC(=N1)Cl
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
90 mg
Type
solvent
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted
WASH
Type
WASH
Details
the methylene chloride phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified on silica gel (eluent dichloromethane)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=O)CC(=O)OCC)C=CC(=N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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